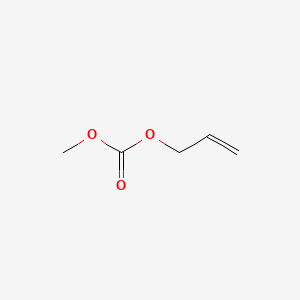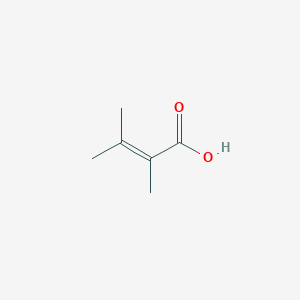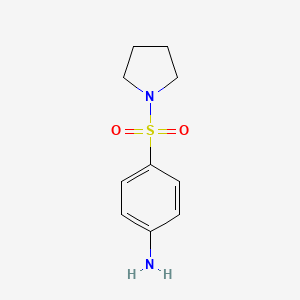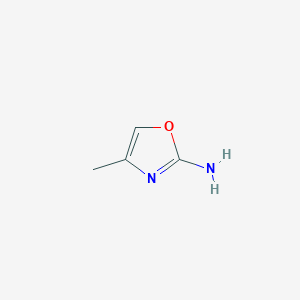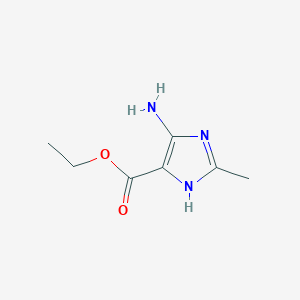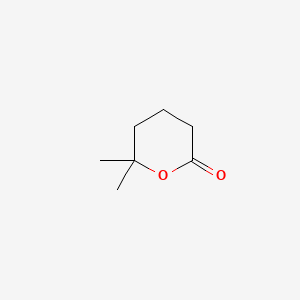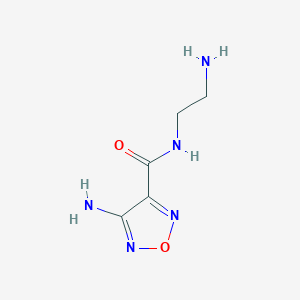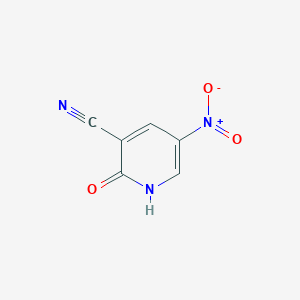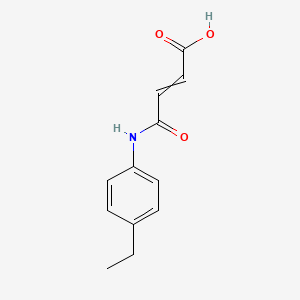
4-(4-Ethylanilino)-4-oxo-2-butenoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related 4-oxo-2-butenoic acid derivatives involves various methods, including microwave-assisted aldol-condensation of glyoxylic acid with methyl ketone derivatives, providing a broad range of substrates with moderate to excellent yields (Uguen et al., 2021). Another study presents the regio- and stereo-specific preparation of ethyl 3-iodo-4,4,4-trifluoro-2(Z)-butenoate, highlighting a method for synthesizing structurally related compounds (Qing & Zhang, 1997).
Molecular Structure Analysis
The structural and theoretical studies of closely related compounds show the importance of the molecular structure in determining the biological activity. For instance, X-ray diffraction analyses and theoretical calculations reveal how the diketoacid chain's orientation affects the compound's binding modes and activity (Vandurm et al., 2009).
Chemical Reactions and Properties
Chemical reactions involving 4-oxo-2-butenoic acid derivatives demonstrate their versatility as intermediates. For example, the phosphine-catalyzed [4 + 2] annulation with N-tosylimines showcases the compound's ability to undergo complex reactions forming highly functionalized products (Zhu et al., 2003).
Physical Properties Analysis
Although specific studies directly addressing the physical properties of "4-(4-Ethylanilino)-4-oxo-2-butenoic acid" were not identified, research on similar compounds provides insights into the factors that influence these properties, such as molecular structure, substituent effects, and synthesis methods.
Chemical Properties Analysis
The chemical properties of 4-oxo-2-butenoic acid derivatives, such as reactivity and stability, can be inferred from synthesis studies and chemical reaction analyses. For instance, the conditions developed for the synthesis of these compounds highlight their reactivity and the influence of substituents on their chemical behavior (Uguen et al., 2021).
Applications De Recherche Scientifique
Synthesis and Derivation
4-Oxobutenoic acids, including derivatives like 4-(4-Ethylanilino)-4-oxo-2-butenoic acid, have significant applications in synthesis and chemical derivations. Uguen et al. (2021) describe the microwave-assisted synthesis of 4-oxo-2-butenoic acids, highlighting their role as biologically active species and versatile intermediates for further derivatisation. This method offers a practical approach for synthesizing a broad range of 4-oxo-butenoic acids, emphasizing their utility in chemical syntheses (Uguen et al., 2021).
Biological Activity and Medical Applications
The derivatives of 4-oxo-2-butenoic acid have been explored for their biological activities, particularly in medical research. For instance, compounds synthesized from 4-oxo-2-butenoic acid have shown potential as HIV-1 integrase inhibitors, with significant enzymatic and antiviral activity, as reported by Vandurm et al. (2009) (Vandurm et al., 2009). Similarly, Oktay et al. (2016) synthesized derivatives of (Z)-4-oxo-4-(arylamino)but-2-enoic acid and found them to be potent inhibitors of human carbonic anhydrase isoenzymes, highlighting their potential in therapeutic applications (Oktay et al., 2016).
Industrial and Material Applications
Beyond medical applications, 4-oxo-2-butenoic acid derivatives find use in industrial and material science. For example, Habeeb and Saleh (2021) explored the application of poly4-(nicotinamido)-4-oxo-2-butenoic acid as an anticorrosion coating on stainless steel surfaces, demonstrating the compound's utility in enhancing corrosion resistance (Habeeb & Saleh, 2021).
Propriétés
IUPAC Name |
4-(4-ethylanilino)-4-oxobut-2-enoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO3/c1-2-9-3-5-10(6-4-9)13-11(14)7-8-12(15)16/h3-8H,2H2,1H3,(H,13,14)(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYUHORVVZJAIKQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)C=CC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Ethylanilino)-4-oxo-2-butenoic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl bicyclo[4.1.0]heptane-7-carboxylate](/img/structure/B1268127.png)

